molecular formula C12H10N2S B14865415 7-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine

7-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B14865415
M. Wt: 214.29 g/mol
InChI Key: VYXAMHLYLDDFKP-UHFFFAOYSA-N
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Description

7-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach is the one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of K2S2O8 and a catalytic amount of I2 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or photocatalysis strategies.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. For instance, it may act by inhibiting specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazo[1,2-a]pyridine derivatives and contributes to its versatility in various applications.

Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

7-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H10N2S/c1-9-2-4-14-7-11(13-12(14)6-9)10-3-5-15-8-10/h2-8H,1H3

InChI Key

VYXAMHLYLDDFKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CSC=C3

Origin of Product

United States

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